molecular formula C14H22N4O2 B7105800 N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine

N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine

Cat. No.: B7105800
M. Wt: 278.35 g/mol
InChI Key: CDXGBIAJUYCKHG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine is a complex organic compound that features a pyrrolidine ring substituted with a nitropyridine moiety

Properties

IUPAC Name

N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-4-7-15-14(13(11)18(19)20)17-9-6-12(10-17)5-8-16(2)3/h4,7,12H,5-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGBIAJUYCKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCC(C2)CCN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via nitration of a pyridine derivative. This step often involves the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the nitropyridine moiety with the pyrrolidine ring. This can be achieved through various coupling reactions, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, various solvents like ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanamine
  • N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]propanamine
  • N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]butanamine

Uniqueness

N,N-dimethyl-2-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

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